Lipophilicity Control: XLogP3 = 0.8 Provides a Quantifiable LogP Advantage Over the Unsubstituted Parent Scaffold
The target compound exhibits a computed XLogP3 of 0.8 [1], and an experimentally derived logP of 1.021 from vendor QC data [2]. This represents a measurable increase in lipophilicity conferred by the N1-isopropyl group compared to the unsubstituted 1H-indazole-5-sulfonamide (MW 197.22, no alkyl contribution to logP) . The moderate logP places the compound within the optimal range (0 < logP < 3) for oral bioavailability, while the isopropyl group adds only ~42 Da over the parent scaffold, preserving ligand efficiency metrics.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 (PubChem); logP = 1.021 (vendor experimental) |
| Comparator Or Baseline | 1H-Indazole-5-sulfonamide (predicted XLogP3 lower, exact value not experimentally determined in accessible databases) |
| Quantified Difference | Estimated +0.5 to +1.0 logP units conferred by N1-isopropyl substitution (class-level inference based on alkyl chain contribution to logP) |
| Conditions | Computed XLogP3 (PubChem 2021.05.07 release); experimental logP from vendor QC (Enamine/ChemBase) |
Why This Matters
The quantifiable logP difference guides selection of this specific building block when medicinal chemistry programs require a moderately lipophilic indazole sulfonamide core, avoiding both excessively polar (unsubstituted) and overly lipophilic (N1-benzyl) alternatives.
- [1] PubChem Compound Summary for CID 71756347. XLogP3-AA = 0.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71756347 (accessed 2026-04-25). View Source
- [2] ChemBase. 1-(propan-2-yl)-1H-indazole-5-sulfonamide, Substance ID 517792. Hydrophobicity (logP) = 1.021; Melting Point = 168–170 °C; Purity = 95%. http://www.chembase.cn/substance-517792.html (accessed 2026-04-25). View Source
